molecular formula C21H17Cl2NO3 B11149571 11-chloro-3-(2-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

11-chloro-3-(2-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B11149571
M. Wt: 402.3 g/mol
InChI Key: VRQVIMSEVNJMLI-UHFFFAOYSA-N
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Description

11-chloro-3-(2-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a chlorobenzyl group and a chromeno-oxazinone framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-chloro-3-(2-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chromeno-Oxazinone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted benzaldehyde and an amine.

    Introduction of the Chlorobenzyl Group: This step involves the alkylation of the chromeno-oxazinone core with a chlorobenzyl halide under basic conditions.

    Chlorination: The final chlorination step introduces the chlorine atoms at the desired positions on the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

11-chloro-3-(2-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-chloro-3-(2-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.

    Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 11-chloro-3-(2-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of the chromeno-oxazinone core with the chlorobenzyl group, which imparts distinct chemical and biological properties.

Biological Activity

11-Chloro-3-(2-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several structural components that contribute to its biological activity:

  • Bicyclic Structure : The bicyclic nature allows for interactions with various biological targets.
  • Chlorinated Benzyl Moiety : The presence of chlorine atoms can enhance lipophilicity and influence receptor binding.
  • Oxazine Ring : This heterocyclic component may play a crucial role in the compound's reactivity and interaction with biological systems.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities. These include:

  • Antimicrobial Activity : The compound has shown promise against various bacterial strains.
  • Antitumor Potential : Initial investigations suggest possible antitumor effects through mechanisms such as DNA cross-linking.
  • Cytotoxicity : Evaluations on primary mammalian cell lines indicate varying levels of cytotoxicity.

Antimicrobial Activity

A study on related compounds demonstrated that derivatives of similar structures exhibited significant antibacterial properties against gram-positive bacteria and mycobacterial strains. For instance:

  • Cinnamanilides : A series of 4-chlorocinnamanilides showed effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis .
CompoundActivityTarget
11-Chloro derivativeModerateGram-positive bacteria
4-ChlorocinnamanilidesHighM. tuberculosis

Antitumor Mechanisms

Research has indicated that compounds like 11-chloro derivatives may induce DNA damage through cross-linking mechanisms. A comparative analysis of chloroethylnitrosoureas revealed that structural modifications significantly affect antitumor efficacy and toxicity profiles. For example:

  • Compound I vs. Compound III : Compound I displayed reduced antitumor activity compared to Compound III due to differences in their DNA interaction capabilities .

Pharmacokinetic Properties

The pharmacokinetic profile of 11-chloro derivatives suggests favorable absorption and distribution characteristics due to their lipophilic nature. Studies have indicated:

  • ADMET Properties : Analysis of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles reveals promising results for further development in medicinal chemistry .

Properties

Molecular Formula

C21H17Cl2NO3

Molecular Weight

402.3 g/mol

IUPAC Name

8-chloro-4-[(2-chlorophenyl)methyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one

InChI

InChI=1S/C21H17Cl2NO3/c22-17-7-2-1-4-12(17)9-24-10-16-19-15(8-18(23)20(16)26-11-24)13-5-3-6-14(13)21(25)27-19/h1-2,4,7-8H,3,5-6,9-11H2

InChI Key

VRQVIMSEVNJMLI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C4CN(COC4=C(C=C23)Cl)CC5=CC=CC=C5Cl

Origin of Product

United States

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